Acide 6-(2-méthoxyphényl)picolinique

Vue d'ensemble

Description

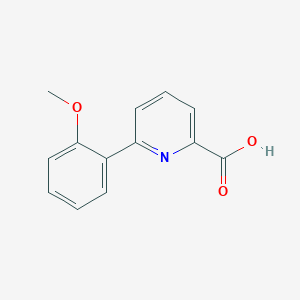

6-(2-Methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of 6-(2-Methoxyphenyl)picolinic acid is C13H11NO3, and it has a molecular weight of 229.23 g/mol .

Applications De Recherche Scientifique

6-(2-Methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

Medicine: It has shown promise in drug development and clinical trials for various medical conditions.

Industry: The compound is used in the development of novel herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.

Mécanisme D'action

Target of Action

The primary target of 6-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(2-Methoxyphenyl)picolinic acid works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Biochemical Pathways

It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes in the body.

Result of Action

6-(2-Methoxyphenyl)picolinic acid has been shown to have antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for 6-(2-Methoxyphenyl)picolinic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Methoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(2-Methoxyphenyl)picolinic acid can yield 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives.

Comparaison Avec Des Composés Similaires

6-(2-Methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:

Picloram: A picolinic acid derivative used as a herbicide.

Halauxifen-methyl: A synthetic auxin herbicide with a similar structural skeleton.

Florpyrauxifen-benzyl: Another synthetic auxin herbicide with structural similarities.

The uniqueness of 6-(2-Methoxyphenyl)picolinic acid lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other picolinic acid derivatives primarily used as herbicides.

Activité Biologique

6-(2-Methoxyphenyl)picolinic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biochemical properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Structure : The compound consists of a picolinic acid moiety substituted with a methoxyphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 6-(2-Methoxyphenyl)picolinic acid is primarily attributed to its interaction with various enzymes and receptors. It is known to modulate enzyme activity and gene expression, influencing several biochemical pathways.

Key Mechanisms:

- Zinc Finger Protein Interaction : Similar compounds have been shown to bind to zinc finger proteins, altering their structure and function, which may inhibit their biological roles.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific metabolic enzymes, affecting cellular metabolism and signaling pathways.

Biological Effects

Research indicates that 6-(2-Methoxyphenyl)picolinic acid can influence various cellular processes:

- Gene Expression : It has been observed to alter the expression levels of specific genes, leading to changes in protein synthesis and cellular behavior.

- Cellular Metabolism : The compound can modulate the activity of metabolic enzymes, impacting overall metabolic flux within cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of metabolic enzymes | |

| Gene Expression | Alters expression levels of specific genes | |

| Cellular Metabolism | Affects overall metabolic flux | |

| Zinc Binding Disruption | Inhibits function of zinc finger proteins |

Case Study: Anticonvulsant Properties

In a recent study, 6-(2-Methoxyphenyl)picolinic acid demonstrated potential anticonvulsant effects. The compound was tested in animal models for its ability to reduce seizure frequency. Results indicated a significant decrease in seizure episodes at lower doses without noticeable toxicity, suggesting a therapeutic window for clinical applications.

Applications in Pharmacology

The diverse biological activities of 6-(2-Methoxyphenyl)picolinic acid suggest several potential applications in pharmacology:

- Anticonvulsant Therapy : Given its observed effects on seizure reduction, this compound may be developed further as a treatment for epilepsy.

- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, warranting further investigation into its use for anxiety disorders.

- Cancer Research : The ability to modulate gene expression may also position this compound as a candidate for cancer therapeutics, particularly in targeting pathways involved in tumor growth and metastasis.

Future Directions

Future research should focus on the following areas:

- Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance efficacy.

- Mechanistic Studies : Further elucidation of the molecular pathways affected by 6-(2-Methoxyphenyl)picolinic acid to better understand its therapeutic potential.

Propriétés

IUPAC Name |

6-(2-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-69-7 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.